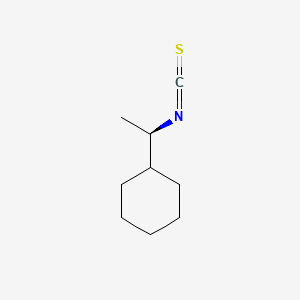

(R)-(-)-1-Cyclohexylethyl isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-(-)-1-Cyclohexylethyl isothiocyanate is an organic compound that belongs to the isothiocyanate family. Isothiocyanates are characterized by the functional group -N=C=S, which is known for its reactivity and diverse applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can influence its reactivity and interactions with biological molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-Cyclohexylethyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with desulfurating agents such as T3P (propane phosphonic acid anhydride) . Another method involves the use of isocyanides, elemental sulfur, and amines in a multicomponent reaction . These reactions are often carried out under moderate heating and in the presence of benign solvents like Cyrene™ or γ-butyrolactone .

Industrial Production Methods

Industrial production of isothiocyanates, including ®-(-)-1-Cyclohexylethyl isothiocyanate, often employs large-scale reactions using primary amines and thiophosgene or its derivatives. These methods are optimized for high yield and purity, with purification steps such as column chromatography being used to ensure the final product’s quality .

Analyse Des Réactions Chimiques

Types of Reactions

®-(-)-1-Cyclohexylethyl isothiocyanate undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.

Reduction: Can be reduced to amines or other derivatives.

Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thioureas, respectively

Common Reagents and Conditions

Common reagents used in these reactions include tertiary amines, metal salts (such as tin, iron, and mercury), and strong oxidizers or reducing agents . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted ureas, carbamates, and thioureas, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Applications De Recherche Scientifique

®-(-)-1-Cyclohexylethyl isothiocyanate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of ®-(-)-1-Cyclohexylethyl isothiocyanate involves its ability to react with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, leading to various biological effects. For example, it can activate antioxidant proteins such as NQO1 and glutathione-S-transferase, which play a role in cellular defense mechanisms . Additionally, it can inhibit the growth of bacteria and cancer cells by disrupting key metabolic pathways .

Comparaison Avec Des Composés Similaires

®-(-)-1-Cyclohexylethyl isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate, sulforaphane, and 4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate . While all these compounds share the reactive -N=C=S group, they differ in their specific structures and biological activities. For instance, sulforaphane is well-known for its potent anti-cancer properties, whereas phenyl isothiocyanate is commonly used in peptide sequencing . The unique chiral nature of ®-(-)-1-Cyclohexylethyl isothiocyanate may confer distinct reactivity and selectivity in its interactions with biological targets.

Conclusion

®-(-)-1-Cyclohexylethyl isothiocyanate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple disciplines.

Activité Biologique

(R)-(-)-1-Cyclohexylethyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. This compound has garnered attention due to its potential biological activities, particularly in the fields of proteomics and cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅NS

- Molecular Weight : 169.29 g/mol

- Functional Group : Isothiocyanate (-N=C=S)

- Chirality : The compound exhibits chiral properties, which may influence its interactions with biological targets.

This compound primarily acts as a cysteine-modifying agent. It reacts specifically with the thiol group of cysteine residues in proteins, forming stable covalent bonds. This alkylation can facilitate the enrichment of proteins containing targeted cysteine residues, which is valuable for studying protein-protein interactions and identifying proteins associated with specific cellular processes.

Isothiocyanates are known to modulate the expression and activity of biotransformation enzymes involved in the metabolism and elimination of xenobiotics. This property may contribute to their potential protective effects against carcinogens.

Anticancer Activity

Isothiocyanates, including this compound, have shown promise in anticancer research. They may induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Cell Proliferation : Studies indicate that isothiocyanates can inhibit the growth of various cancer cell lines.

- Induction of Apoptosis : They may activate apoptotic pathways, leading to programmed cell death in malignant cells.

For example, a study demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. Isothiocyanates generally exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Direct Reaction of Isocyanates : Reacting cyclohexyl ethyl amine with carbon disulfide followed by hydrolysis.

- Using Thiourea Derivatives : The compound can be synthesized from thiourea derivatives through a series of reactions involving halogenated compounds.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzyl Isothiocyanate | Aromatic ring with -N=C=S | Strong antimicrobial properties |

| Allyl Isothiocyanate | Aliphatic chain with -N=C=S | Exhibits potent anticancer activity |

| Phenethyl Isothiocyanate | Aromatic ring with ethyl group | Potentially less reactive than aliphatic counterparts |

The differences in structure among these compounds influence their reactivity and biological activity, with this compound's unique cyclohexyl structure contributing to its distinct properties compared to its analogs.

Case Studies and Research Findings

Recent studies have explored various applications and effects of this compound:

- Proteomic Applications : Research indicates its utility in proteomic workflows for studying protein interactions via cysteine modification.

- Cancer Research : In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis through modulation of signaling pathways.

- Antimicrobial Studies : Investigations into its antimicrobial efficacy revealed significant activity against several bacterial strains, indicating potential therapeutic applications.

Propriétés

IUPAC Name |

[(1R)-1-isothiocyanatoethyl]cyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMWHCFHXACMCZ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCCC1)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.